molecular formula C17H23N3O2S B11171587 3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B11171587
M. Wt: 333.5 g/mol
InChI Key: XRUPHPAHILHJKP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This specific compound is characterized by the presence of a methoxyphenyl group and a pentan-3-yl group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with an appropriate electrophile.

    Attachment of the Pentan-3-yl Group: The pentan-3-yl group can be attached via an alkylation reaction using an alkyl halide and a suitable base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the thiadiazole derivative reacts with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: It can be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H23N3O2S/c1-4-13(5-2)16-19-20-17(23-16)18-15(21)11-8-12-6-9-14(22-3)10-7-12/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,18,20,21)

InChI Key

XRUPHPAHILHJKP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)OC

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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